molecular formula C7H15N3O3 B14785623 Methyl 2-amino-5-ureidopentanoate

Methyl 2-amino-5-ureidopentanoate

Cat. No.: B14785623
M. Wt: 189.21 g/mol
InChI Key: JVJIDUNQGFPNLO-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-ureidopentanoate is a methyl ester derivative of 2-amino-5-ureidopentanoic acid (CAS 627-77-0), a compound characterized by a pentanoic acid backbone substituted with an amino group at position 2 and a ureido moiety at position 5 .

Properties

IUPAC Name

methyl 2-amino-5-(carbamoylamino)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O3/c1-13-6(11)5(8)3-2-4-10-7(9)12/h5H,2-4,8H2,1H3,(H3,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJIDUNQGFPNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCNC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-ureidopentanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-5-ureidopentanoic acid with methanol in the presence of a catalyst to form the methyl ester derivative. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-ureidopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and ureido groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Methyl 2-amino-5-ureidopentanoate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-ureidopentanoate involves its interaction with specific molecular targets and pathways. The amino and ureido groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and other interactions with biological targets, influencing their activity and function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key comparable compounds include:

2-Amino-5-ureidopentanoic acid: The parent acid lacks the methyl ester group, resulting in higher polarity and water solubility. Its carboxylic acid group facilitates hydrogen bonding, whereas the ester form reduces polarity .

Methyl lysinate: Shares an amino group and methyl ester but lacks the ureido substituent. This difference reduces its capacity for hydrogen bonding and alters biochemical interactions .

Methyl salicylate : A simple aromatic ester with analgesic properties. While structurally distinct, its ester group provides insights into volatility and solvent compatibility trends .

Physicochemical Properties

Table 1 summarizes inferred or literature-derived properties:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Trends
Methyl 2-amino-5-ureidopentanoate C₇H₁₅N₃O₃ 189.22 (estimated) Amino, ureido, methyl ester Moderate in water, high in organics
2-Amino-5-ureidopentanoic acid C₆H₁₃N₃O₃ 175.19 Amino, ureido, carboxylic acid High in water, low in organics
Methyl lysinate C₇H₁₆N₂O₂ 160.22 Amino, methyl ester Moderate in both polar solvents
Methyl salicylate C₈H₈O₃ 152.15 Phenolic hydroxyl, methyl ester Low in water, high in organics

Notes:

  • This compound’s molecular weight is inferred from the parent acid’s data and methyl esterification.
  • Solubility trends align with methyl ester behavior: reduced aqueous solubility compared to carboxylic acids but enhanced compatibility with lipids .

Research Findings and Limitations

  • Biochemical Utility : The ureido group may mimic intermediates in nitrogen metabolism, positioning it as a candidate for enzyme inhibition studies .
  • Synthetic Challenges : Steric hindrance from the ureido group could complicate esterification reactions, requiring optimized catalytic conditions .

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